molecular formula C16H21N5OS2 B2698128 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-22-4

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2698128
CAS RN: 851970-22-4
M. Wt: 363.5
InChI Key: DTLHFNMTISVOMG-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H21N5OS2 and its molecular weight is 363.5. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. This research suggests potential applications of similar compounds in developing new antimicrobial agents with enhanced efficacy against specific microorganisms. Some synthesized compounds showed good to moderate antimicrobial activity, highlighting the importance of such chemical structures in pharmaceutical research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Structural Characterization of Analgesic Isothiazolopyridines

Karczmarzyk and Malinka (2008) provided structural characterization of analgesic isothiazolopyridines, highlighting the role of molecular structures in determining analgesic action. The research included X-ray analysis and computational investigations, underscoring the utility of specific heterocyclic frameworks in designing analgesic agents. This demonstrates the compound's relevance in the development of new analgesic drugs with optimized efficacy and specificity (Karczmarzyk & Malinka, 2008).

Inhibitors of 15-Lipoxygenase

Research by Asghari et al. (2016) on the synthesis of certain derivatives and their evaluation as potential inhibitors of 15-lipoxygenase (15-LO) indicates a possible application in treating inflammatory diseases. The study identified compounds with significant IC50 values for 15-LO inhibition, suggesting the chemical structure's potential utility in discovering new anti-inflammatory agents (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Tuberculostatic Activity of Structural Analogs

A study by Titova et al. (2019) explored the synthesis of structural analogs of a promising antituberculous agent, highlighting the compound's potential in developing new treatments for tuberculosis. The research focused on evaluating tuberculostatic activity and analyzing structure-activity relationships, suggesting the importance of such chemical frameworks in antimicrobial drug discovery (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS2/c1-3-19-6-8-20(9-7-19)13(12-5-4-10-23-12)14-15(22)21-16(24-14)17-11(2)18-21/h4-5,10,13,22H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLHFNMTISVOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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